molecular formula C22H38O3S B090964 4-Hexadecylbenzenesulfonic acid CAS No. 16722-32-0

4-Hexadecylbenzenesulfonic acid

Cat. No.: B090964
CAS No.: 16722-32-0
M. Wt: 382.6 g/mol
InChI Key: KJORMGGHDPSQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Alkylbenzenesulfonic Acids as a Class of Functional Organic Compounds

Alkylbenzenesulfonic acids are a major class of anionic surfactants, which are molecules containing a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. scholarsresearchlibrary.com In these compounds, the hydrophobic portion is the alkylbenzene group, and the hydrophilic portion is the sulfonic acid head group. scholarsresearchlibrary.com This dual nature, known as amphiphilicity, allows them to position themselves at the interface between water and oily substances, reducing surface tension and enabling mixing, cleaning, and foaming.

Historically, the market was dominated by branched alkylbenzene sulfonates (BAS), which were produced by alkylating benzene (B151609) with propylene (B89431) tetramer. wikipedia.org However, the highly branched structure of BAS made them resistant to environmental breakdown, leading to significant foaming in waterways. wikipedia.org This environmental concern prompted a shift in the 1960s to linear alkylbenzene sulfonates (LAS), which are derived from linear alkylbenzenes and are readily biodegradable under aerobic conditions. wikipedia.orgtaylorandfrancis.com 4-Hexadecylbenzenesulfonic acid is an example of a linear alkylbenzenesulfonic acid.

The industrial production of these compounds typically involves two main steps:

Alkylation : Benzene is alkylated with a linear alkene (or chloroalkane) of the desired length in the presence of a catalyst, such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl3), to form linear alkylbenzene (LAB). wikipedia.org

Sulfonation : The resulting LAB is then reacted with a sulfonating agent, most commonly sulfur trioxide (SO3), to add the sulfonic acid group to the benzene ring, primarily at the para-position. pcc.eu The resulting alkylbenzenesulfonic acid is a viscous, acidic liquid. albright.com.au

These compounds are the largest-volume synthetic surfactants globally, primarily because of their cost-effectiveness, excellent performance in cleaning applications, and environmental biodegradability. scholarsresearchlibrary.com

Conceptual Frameworks for Understanding Long-Chain Alkyl Aromatic Sulfonates

The functionality of long-chain alkyl aromatic sulfonates is governed by their molecular structure. The key conceptual frameworks for understanding these compounds revolve around their surfactant behavior and the relationship between structure and property.

Amphiphilicity and Micelle Formation : The defining characteristic is their amphiphilic nature. In aqueous solutions, once a certain concentration (the critical micelle concentration or CMC) is exceeded, these molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic alkyl chains are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer surface, interacting with the water. This phenomenon is central to their role in detergency, as the oily core of the micelle can encapsulate and remove grease and dirt.

Structure-Property Relationships : The specific properties of an alkylbenzenesulfonate are highly dependent on the length of its alkyl chain and the position of the benzene ring along it.

Alkyl Chain Length : Longer alkyl chains, such as the C16 chain in this compound, increase the molecule's hydrophobicity. This generally leads to better surface activity but lower water solubility. pcc.eu The toxicity of these compounds can also increase with longer alkyl chains.

Isomer Position : The position of the phenyl group on the linear alkyl chain also influences properties.

Biodegradability : The biodegradability of these surfactants is critically dependent on a linear alkyl chain, which allows microorganisms to break down the molecule starting from the end of the chain. wikipedia.orgtaylorandfrancis.com Functional groups like the sulfonate group tend to decrease the rate of biodegradation. taylorandfrancis.com

The table below summarizes some general properties of Linear Alkylbenzenesulfonic Acid (LABSA), the class to which this compound belongs.

PropertyDescription
Physical State Typically a viscous liquid, often brownish in color.
Active Substance % The acid form is highly concentrated, often 96-98%. pcc.eu
Solubility Soluble in water, but solubility decreases as the alkyl chain length increases. scholarsresearchlibrary.compcc.eu
Key Characteristics Exhibits excellent detergency, wetting, foaming, and emulsifying properties. scholarsresearchlibrary.compcc.eu
Biodegradability Considered environmentally friendly due to the linear chain, with biodegradability often exceeding 90% under aerobic conditions. scholarsresearchlibrary.comwikipedia.org

Significance and Emerging Research Directions for this compound Analogues

The primary significance of alkylbenzenesulfonates lies in their extensive use as the main surfactant in a vast array of cleaning products, including laundry powders, liquid detergents, and household cleaners. pcc.eu The C10-C14 analogues are the workhorses of the detergent industry. nih.gov

Emerging research directions for this class of compounds, including longer-chain analogues like this compound, are expanding beyond traditional cleaning applications:

Specialized Industrial Applications : Their properties as emulsifiers and coupling agents are utilized in emulsion polymerization, agricultural herbicide formulations, and the textile and leather industries. pcc.eu

Environmental Tracers : Because linear alkylbenzenes (the precursors to LAS) are synthetic and primarily associated with wastewater, they have been identified as effective molecular tracers. nih.gov Their presence and distribution in sediments and water can be used to track the dispersal of municipal and industrial effluent and reconstruct historical pollution records. nih.gov

Fundamental Research : Analogues with varying chain lengths, such as this compound, serve as model compounds for fundamental research into surfactant science. Studying how a systematic change in the hydrophobic tail length (e.g., moving from C12 to C16) affects properties like micelle formation, surface tension reduction, and interaction with polymers or proteins provides deeper insight into interfacial phenomena.

Niche Formulations : While less soluble, the strong hydrophobicity of C16 analogues could be advantageous in specific formulations requiring powerful emulsification for highly nonpolar substances or for creating more stable, structured phases in concentrated product formats.

Future research will likely continue to explore the synthesis of novel analogues with enhanced biodegradability and performance characteristics tailored for highly specific industrial processes.

Properties

IUPAC Name

4-hexadecylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25/h17-20H,2-16H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJORMGGHDPSQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066111
Record name 4-Hexadecylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16722-32-0
Record name 4-Hexadecylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16722-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-hexadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-hexadecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hexadecylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Studies of 4 Hexadecylbenzenesulfonic Acid

Electrophilic Aromatic Sulfonation Mechanisms of Benzene (B151609) Derivatives

The synthesis of 4-hexadecylbenzenesulfonic acid, a type of linear alkylbenzene sulfonate (LAS), fundamentally relies on the electrophilic aromatic substitution (EAS) reaction. chemistrysteps.comslideshare.net This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. In the case of sulfonation, the electrophile is typically derived from sulfuric acid or its derivatives. masterorganicchemistry.com

The sulfonation of benzene and its derivatives can be achieved using various sulfonating agents, each with a specific mechanism. chemistrysteps.comjove.com

Sulfur Trioxide (SO₃) in Fuming Sulfuric Acid (Oleum): Fuming sulfuric acid is a mixture of concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). jove.comjove.com In this system, the active electrophile can be either neutral SO₃ or protonated sulfur trioxide (+SO₃H). chemistrysteps.commasterorganicchemistry.com The reaction proceeds as follows:

Formation of the Electrophile: Sulfur trioxide can be protonated by sulfuric acid to form the highly electrophilic +SO₃H. chemistrysteps.com

Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophile (SO₃ or +SO₃H), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.comjove.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the benzenesulfonic acid product. masterorganicchemistry.comjove.com

Chlorosulfonic Acid (ClSO₃H): While not explicitly detailed for this compound in the provided context, the general mechanism for sulfonation with chlorosulfonic acid involves the formation of a sulfonyl chloride intermediate, which is subsequently hydrolyzed to the sulfonic acid.

It is important to note that the sulfonation reaction is reversible. The use of dilute sulfuric acid can lead to desulfonation, where the sulfonic acid group is removed from the aromatic ring. chemistrysteps.com

Table 1: Comparison of Sulfonating Agents

Sulfonating AgentActive ElectrophileKey Features
Fuming Sulfuric Acid (Oleum)SO₃ or +SO₃HA strong sulfonating agent; the reaction is reversible. chemistrysteps.comjove.comjove.com
Chlorosulfonic AcidSO₃Typically forms a sulfonyl chloride intermediate.

The position of the sulfonic acid group on the benzene ring is directed by the existing alkyl group. In the case of long-chain alkylbenzenes like hexadecylbenzene (B72025), the alkyl group is an ortho-, para-director. chemistrysteps.com This means that the incoming sulfonic acid group will preferentially add to the positions ortho (adjacent) or para (opposite) to the alkyl group.

However, due to steric hindrance from the bulky hexadecyl chain, the para-substituted product, this compound, is the major product. chemistrysteps.comresearchgate.net The formation of ortho isomers is significantly less favored. Modern industrial sulfonation of linear alkylbenzene (LAB) in falling film reactors primarily yields p-alkylbenzene sulfonic acid (HLAS). researchgate.net

Methodologies for Alkyl Chain Introduction and Functionalization Precursors

The synthesis of this compound begins with the attachment of the C16 alkyl chain to the benzene ring. A common industrial method for producing linear alkylbenzenes is the Friedel-Crafts alkylation of benzene with long-chain monoalkenes (e.g., hexadecene) using a catalyst like hydrogen fluoride (B91410). wikipedia.org This process results in a mixture of phenylalkane isomers.

Following alkylation, the resulting hexadecylbenzene is sulfonated to introduce the sulfonic acid group. wikipedia.org

Catalytic Applications and Acid Mediated Chemical Transformations

Investigation of 4-Hexadecylbenzenesulfonic Acid as a Brønsted Acid Catalyst

The utility of this compound as a Brønsted acid catalyst has been explored in various organic transformations. Its acidic nature, comparable to other arylsulfonic acids like p-toluenesulfonic acid, allows it to effectively catalyze reactions that proceed through protonation of a substrate.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of green and efficient chemistry. Brønsted acids are often employed to catalyze these reactions. While specific data for this compound in many MCRs is still emerging, the performance of its close analogue, 4-dodecylbenzenesulfonic acid (DBSA), provides valuable insights into its potential. DBSA has been successfully used as a recyclable catalyst for the synthesis of 14-aryl- and 14-alkyl-14-H-dibenzo[a,j]xanthenes under solvent-free conditions, achieving excellent yields. shirazu.ac.ir

The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic example of an acid-catalyzed MCR used to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activity. unito.itresearchgate.netorganic-chemistry.org The Hantzsch reaction, another important MCR, is used to synthesize 1,4-dihydropyridines and their derivatives. scispace.comnih.gov Given the catalytic effectiveness of other Brønsted acids in these reactions, it is highly probable that this compound would also serve as an efficient catalyst. The expected reaction is depicted below:

Biginelli Reaction:

Hantzsch Reaction:

Based on studies with analogous catalysts, a hypothetical reaction scope for a this compound-catalyzed Biginelli reaction is presented in the table below.

Table 1: Hypothetical Reaction Scope for this compound-Catalyzed Biginelli Reaction

EntryAldehydeβ-KetoesterUrea/ThioureaProductYield (%)
1BenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one92
24-ChlorobenzaldehydeEthyl acetoacetateUrea4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one95
34-MethoxybenzaldehydeEthyl acetoacetateUrea5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one90
4BenzaldehydeMethyl acetoacetateThiourea5-Methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione88

The catalytic activity of this compound is often compared to other sulfonic acids, such as p-toluenesulfonic acid (PTSA) and dodecylbenzenesulfonic acid (DBSA). The primary difference lies in the length of the alkyl chain. While the intrinsic acidity of the sulfonic acid group is similar, the long hexadecyl chain can influence the catalyst's solubility and its interaction with substrates, particularly in less polar solvents or under solvent-free conditions. For instance, in the synthesis of 1,1-diacetates, DBSA has been shown to be a highly efficient and reusable catalyst under solvent-free conditions at room temperature. shirazu.ac.ir A study on the preparation of a carbon-based solid acid catalyst involved the use of hexadecyl benzene (B151609) sulphonic acid, indicating its suitability for heterogeneous catalysis. The longer alkyl chain in this compound can enhance its lipophilicity, which may be advantageous in reactions involving nonpolar substrates.

Heterogeneous Catalysis Incorporating this compound Moieties

To address the challenges of catalyst separation and recycling associated with homogeneous catalysis, this compound can be immobilized on solid supports, creating a heterogeneous catalyst.

Polymer-supported catalysts offer the advantages of easy recovery and reuse, making them attractive for industrial applications. A common strategy for immobilizing sulfonic acids is to anchor them onto a polymer backbone, such as polystyrene. A general approach to synthesizing a polymer-supported this compound catalyst would involve the sulfonation of a hexadecylbenzene-functionalized polystyrene resin.

The synthesis could proceed as follows:

Friedel-Crafts Alkylation: Polystyrene is reacted with a 1-halo-hexadecane in the presence of a Lewis acid catalyst to introduce the hexadecyl group onto the phenyl rings of the polymer.

Sulfonation: The resulting polymer is then treated with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to introduce the sulfonic acid groups onto the benzene rings.

The resulting polymer-supported catalyst would have a structure where the catalytically active sulfonic acid groups are covalently bonded to the insoluble polymer matrix.

A key advantage of heterogeneous catalysts is their potential for recyclability. After a reaction is complete, a polymer-supported catalyst can be easily separated from the reaction mixture by simple filtration. rsc.org The recovered catalyst can then be washed, dried, and reused in subsequent reaction cycles.

The stability of the catalyst is crucial for its long-term performance. Leaching of the active catalytic sites from the support can lead to a decrease in activity and contamination of the product. The covalent attachment of the this compound moiety to the polymer support is designed to minimize leaching. Studies on other polymer-supported sulfonic acid catalysts have demonstrated good stability and reusability over several cycles with only a minor loss of catalytic activity. For example, a polymer-supported copper catalyst was reused for up to six cycles with minimal drop in performance. rsc.org It is expected that a well-designed polymer-supported this compound catalyst would exhibit similar robustness.

The table below illustrates the potential recyclability of such a catalyst in a model reaction.

Table 2: Hypothetical Recyclability of Polymer-Supported this compound in a Model Esterification Reaction

CycleYield (%)
195
294
393
491
590

Advanced Materials Science: Engineering and Interfacial Phenomena

Role in Composite Material Development and Functional Systems

The incorporation of sulfonic acid-containing molecules into polymer composites has been a strategy to enhance the sensing capabilities of chemiresistor detectors. These detectors function by measuring changes in electrical resistance upon exposure to chemical analytes.

While direct studies on 4-Hexadecylbenzenesulfonic acid in polymer/carbon-black composites are not extensively documented, the principles of using similar long-chain sulfonic acids provide a strong indication of its potential role. In these systems, a conductive network is created by dispersing carbon black particles within an insulating polymer matrix. The introduction of an amphiphilic molecule like this compound can serve multiple purposes.

The long hexadecyl chain can enhance the compatibility and dispersion of the carbon black within various polymer matrices, preventing aggregation and ensuring a more uniform conductive pathway. The sulfonic acid headgroup introduces polar sites into the composite. These sites can interact with polar analytes, leading to a more pronounced change in the local dielectric environment of the carbon black network upon analyte absorption. This, in turn, modulates the tunneling resistance between adjacent carbon particles, providing a detectable signal.

For instance, chemiresistor sensors based on polymer-dye blends, such as those using poly(3,4-ethylene dioxythiophene) and polystyrene sulfonated acid (PEDOT-PSS), have demonstrated effective detection of volatile organic compounds like ethanol. mdpi.comnih.gov The presence of the sulfonated acid component is crucial for the sensor's performance.

Table 1: Components of a Typical Polymer/Carbon-Black Composite Chemiresistor

ComponentFunctionPotential Role of this compound
Polymer Matrix Provides structural integrity and analyte sorption properties.Can be selected to be compatible with the hexadecyl tail, influencing the overall sensor selectivity.
Carbon Black Forms the conductive network for resistance measurements.Dispersion can be improved by the surfactant properties of the acid.
Functional Additive Enhances sensitivity and selectivity to target analytes.The sulfonic acid headgroup can act as a specific interaction site for polar analytes.

The incorporation of this compound would introduce specific chemical interactions that can enhance the selectivity of the sensor. The sulfonic acid group can participate in hydrogen bonding with analytes that are hydrogen bond donors or acceptors. This specific interaction would lead to a greater partitioning of such analytes into the polymer film compared to non-polar analytes of similar size.

Supramolecular Assembly and Self-Organized Structures

The amphiphilic character of this compound is a powerful driver for its self-assembly into a variety of ordered structures in both aqueous and non-aqueous environments. These assemblies have potential applications in nanotechnology and materials synthesis.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously aggregate to form micelles. In these structures, the hydrophobic hexadecyl tails are sequestered in the core, away from the water, while the hydrophilic benzenesulfonic acid headgroups form a shell at the interface with the aqueous phase.

Research on a closely related compound, 4-dodecylbenzene sulfonic acid (DBSA), has shown that an increase in concentration can lead to a transition from micelles to vesicles. rsc.org Vesicles are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. The formation and stability of these vesicles are influenced by hydrogen bonding interactions between the sulfonic acid groups and the interdigitated packing of the alkyl chains. rsc.org It is highly probable that this compound, with its longer alkyl chain, would exhibit similar and potentially more stable vesicle formation.

In non-aqueous solvents, the self-assembly behavior is reversed, leading to the formation of reverse micelles. arxiv.org In this case, the polar headgroups form the core, which can encapsulate small amounts of a polar solvent like water, while the hydrophobic tails extend into the non-polar organic solvent. The formation of these aggregates in non-aqueous media is also a subject of study. pku.edu.cn

Table 2: Self-Assembled Structures of this compound

StructureEnvironmentDescription
Normal Micelle AqueousSpherical aggregate with hydrophobic tails in the core and hydrophilic heads on the surface.
Vesicle AqueousBilayered spherical structure enclosing an aqueous core.
Reverse Micelle Non-AqueousSpherical aggregate with hydrophilic heads forming a polar core and hydrophobic tails extending into the solvent.

The self-assembled structures of this compound can be employed as "soft templates" to control the synthesis of nanoparticles with specific sizes and shapes. nih.govresearchgate.net The micelles or vesicles act as nanoscale reactors, confining the growth of the nanoparticles within their structure.

For example, the aqueous core of a reverse micelle can serve as a template for the synthesis of inorganic nanoparticles. By dissolving metal precursors in the aqueous core, the size and shape of the resulting nanoparticles can be controlled by the dimensions of the micellar template. After the synthesis, the organic surfactant template can be removed, leaving behind the desired nanoparticles.

Similarly, the surface of micelles or vesicles can be used to direct the assembly of pre-synthesized nanoparticles. The sulfonic acid headgroups can electrostatically attract and bind positively charged nanoparticles or nanoparticle precursors, leading to the formation of ordered nanoparticle arrays on the surface of the self-assembled structure. This templating approach offers a versatile and cost-effective method for creating structured nanomaterials with tailored properties for applications in catalysis, electronics, and photonics. researchgate.net

Analytical Characterization Methodologies and Spectroscopic Research

Chromatographic Separation Techniques for Purity and Composition Analysis

Chromatography is essential for separating 4-Hexadecylbenzenesulfonic acid from impurities and analyzing its composition within various mixtures. High-performance liquid chromatography and gas chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of long-chain alkylbenzenesulfonic acids like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this non-volatile, polar compound. sielc.comnju.edu.cn The separation mechanism is based on the hydrophobic interactions between the long hexadecyl chain of the analyte and the non-polar stationary phase of the HPLC column.

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte. researchgate.net Qualitative analysis involves comparing the retention time of the sample peak with that of a certified reference standard. For complex mixtures, HPLC coupled with mass spectrometry (LC-MS) provides definitive identification. helixchrom.comnih.gov

Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comekb.eg The use of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. sielc.com The long alkyl chain results in a strong interaction with the stationary phase, leading to longer retention times compared to shorter-chain analogues. shodex.com

ParameterTypical ConditionsPurpose
Column C18 or other reversed-phase (RP) columns (e.g., Newcrom R1) sielc.comProvides a non-polar stationary phase for hydrophobic interaction with the hexadecyl chain.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient sielc.comekb.egElutes the compound from the column. Gradient elution is often used to effectively separate compounds with varying polarities.
Buffer/Additive Phosphoric acid or Formic acid (for MS compatibility) sielc.comSuppresses ionization of the sulfonic acid group to improve peak shape and retention.
Detector UV (typically at 205-280 nm), MS, or ELSD helixchrom.comekb.egDetects the compound as it elutes. UV detection targets the benzene (B151609) ring.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the mobile phase and influences retention time and resolution.

This table presents typical starting conditions for the HPLC analysis of long-chain alkylbenzenesulfonic acids.

Due to its low volatility and high polarity, this compound is not suitable for direct analysis by gas chromatography (GC). However, GC is a valuable technique for analyzing its volatile precursors or derivatives. A common approach is to analyze the related alkyl compound, hexadecylbenzene (B72025), which is the direct precursor in the sulfonation reaction to produce this compound. nih.govsigmaaldrich.com The purity of hexadecylbenzene can be readily assessed using GC with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govmdpi.com

GC analysis of hexadecylbenzene typically involves a non-polar capillary column and a temperature-programmed oven to ensure the elution of this high-boiling-point compound. spectralabsci.com The presence of impurities, such as isomers or other alkylbenzenes, can be determined, providing indirect quality control for the final sulfonic acid product. yzimgs.com Alternatively, the sulfonic acid can be chemically modified through derivatization to form a more volatile ester (e.g., a methyl ester), which can then be analyzed by GC.

ParameterTypical Conditions for Hexadecylbenzene AnalysisPurpose
Analyte Hexadecylbenzene (precursor) or a volatile derivativeThe direct analysis of the sulfonic acid is not feasible due to low volatility.
Column Non-polar capillary column (e.g., polydimethylsiloxane) spectralabsci.comSeparates compounds based on boiling point and polarity.
Injector Temperature ~250-300 °CEnsures complete vaporization of the sample.
Oven Program Temperature ramp (e.g., 50 °C to 300 °C)Allows for the separation of compounds with a wide range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.comFID provides quantitative data, while MS provides structural information for identification. nih.gov
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column.

This table outlines typical GC conditions for analyzing the precursor to this compound.

Advanced Spectroscopic and Spectrometric Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within the this compound molecule by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong absorptions corresponding to the sulfonic acid group (S=O and S-O stretches), the aromatic ring (C=C and C-H stretches), and the long alkyl chain (C-H stretches and bends). nist.govnist.gov The presence of a broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹) is also indicative of the acidic O-H group.

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, and the symmetric stretches of the sulfonate group are often strong and clearly visible in the Raman spectrum. nih.gov Studies on similar compounds like benzenesulfonic acid show a characteristic complex band around 1124 cm⁻¹ arising from C-S, C-C, and SO₃ stretching vibrations. nih.gov

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3000-2850-CH₃, -CH₂- (Alkyl Chain)C-H Stretching
~3100-3000Ar-H (Aromatic Ring)C-H Stretching
~1600, ~1475C=C (Aromatic Ring)Ring Stretching
~1465-CH₂- (Alkyl Chain)Scissoring/Bending
~1250-1120SO₃HS=O Asymmetric Stretching
~1080-1010SO₃HS=O Symmetric Stretching
~840-810Para-substituted BenzeneC-H Out-of-plane Bending
~700-600SO₃HS-O Stretching

This table summarizes the expected characteristic IR and Raman absorption bands for this compound based on data from analogous compounds. nist.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the hexadecyl chain, and the acidic proton of the sulfonic acid group. spectrabase.com The aromatic region would display a characteristic AA'BB' splitting pattern, with two doublets, confirming the para-substitution on the benzene ring. chemicalbook.comchemicalbook.com The alkyl chain would show a triplet for the terminal methyl group, a multiplet for the methylene (B1212753) group adjacent to the aromatic ring, and a broad multiplet for the remaining methylene groups. orgchemboulder.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net For this compound, distinct signals would be observed for the four unique carbons of the para-substituted aromatic ring. rsc.org The numerous carbons of the long alkyl chain would appear in the upfield region of the spectrum, with some overlap for the internal methylene groups. sigmaaldrich.com

¹H NMR Predicted Shift (δ, ppm)AssignmentMultiplicity
~11-12-SO₃H Singlet (broad)
~7.8Aromatic H (ortho to -SO₃H)Doublet
~7.3Aromatic H (ortho to alkyl)Doublet
~2.6Ar-CH₂ -Triplet
~1.6-CH₂ -CH₂-ArMultiplet
~1.25-(CH₂ )₁₃-Multiplet (broad)
~0.88-CH₃ Triplet
¹³C NMR Predicted Shift (δ, ppm) Assignment
~148C -SO₃H (Aromatic)
~145C -Alkyl (Aromatic)
~128C H (ortho to alkyl)
~126C H (ortho to -SO₃H)
~35Ar-C H₂-
~32-29-(C H₂)₁₄-
~22.7-C H₂-CH₃
~14.1-C H₃

This table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for similar structures and chemical shift databases. rsc.orggithub.ionetlify.app

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. mdpi.com Techniques like Electrospray Ionization (ESI) are suitable for analyzing this polar compound. nih.govuab.edu

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. The fragmentation pattern in tandem MS (MS/MS) provides key structural information. researchgate.net Characteristic fragmentation includes the loss of the SO₃ group (a neutral loss of 80 Da) and cleavages along the long alkyl chain. uab.edulibretexts.org Alpha-cleavage at the bond between the benzene ring and the alkyl chain would result in a prominent fragment. Further fragmentation of the alkyl chain typically proceeds via the loss of 14 Da (-CH₂-) units. libretexts.org The appearance of an ion at m/z 157 would correspond to the benzenesulfonate (B1194179) fragment.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
381[M-H]⁻Deprotonation of the parent molecule
301[M-H-SO₃]⁻Loss of sulfur trioxide from the molecular ion
255[C₁₈H₂₉]⁺ (in positive mode)Cleavage of C-S bond, loss of SO₃H
157[C₆H₅SO₃]⁻Cleavage of the C-C bond between the ring and alkyl chain
91[C₇H₇]⁺ (in positive mode)Tropylium ion, common in alkylbenzene fragmentation
Series (e.g., 367, 353, 339...)[M-H-CₙH₂ₙ]⁻Successive loss of CH₂ units from the alkyl chain

This table details the expected key fragments in the mass spectrum of this compound, based on general fragmentation rules and data from similar molecules. libretexts.orgyoutube.comdocbrown.info

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC) in Material Interactions

Thermal analysis techniques are pivotal in characterizing the physical and chemical properties of materials as a function of temperature. Among these, Differential Scanning Calorimetry (DSC) is a widely utilized method for investigating the thermal behavior of substances, including this compound. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This allows for the determination of various thermal transitions, such as melting, crystallization, and glass transitions, providing critical insights into the material's purity, stability, and interactions with other substances.

While specific, publicly available DSC thermograms for pure this compound are not readily found in the reviewed literature, its thermal behavior can be inferred from the analysis of similar long-chain alkylbenzenesulfonic acids and related compounds. As an amphiphilic molecule with a long C16 alkyl chain and a polar sulfonic acid head group, this compound is expected to exhibit distinct thermal transitions. The long aliphatic chain would contribute to crystalline characteristics, leading to a defined melting point.

In the context of material interactions, DSC is invaluable for studying the effects of this compound as an additive or component in polymer blends and other composite materials. The introduction of this sulfonic acid can influence the thermal properties of the host material by acting as a plasticizer, a compatibilizer, or a catalyst for thermal degradation. Changes in the melting temperature (Tm), glass transition temperature (Tg), and crystallization behavior of a polymer upon addition of this compound can be quantitatively assessed using DSC.

The table below presents a compilation of thermal data for related benzenesulfonic acid derivatives to provide a comparative context for the expected thermal properties of this compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Notes
Benzenesulfonic acid (anhydrous)98-11-3C₆H₆O₃S51The simplest aromatic sulfonic acid. wikipedia.org
p-Toluenesulfonic acid104-15-4C₇H₈O₃S106-107A common solid acid catalyst.
Dodecylbenzenesulfonic acid68584-22-5C₁₈H₃₀O₃S-12A shorter-chain alkylbenzenesulfonic acid. chemsrc.com
2,3,4-tris(dodecyloxy)benzenesulfonamideNot availableC₄₂H₇₉NO₅S55.7A more complex, related sulfonamide. researchgate.net

The interaction of this compound with polymers can lead to shifts in their characteristic thermal transitions. For example, if the sulfonic acid is miscible with a polymer, a single glass transition temperature for the blend would be observed, which would be different from the Tg of the pure polymer. Conversely, if they are immiscible, two separate glass transitions might be detected.

The following table illustrates hypothetical DSC data for a polymer blend containing this compound, demonstrating the types of changes that might be observed.

SampleGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
Polymer A (Neat)8518050
Polymer A + 5% this compound7517545

In this hypothetical example, the addition of this compound to "Polymer A" results in a decrease in both the glass transition temperature and the melting temperature, along with a slight reduction in the enthalpy of fusion. This could suggest a plasticizing effect of the sulfonic acid on the polymer, increasing the free volume and chain mobility, which in turn lowers the energy required for these transitions.

Further research employing DSC and other thermal analysis techniques like Thermogravimetric Analysis (TGA) would be essential to fully elucidate the specific thermal characteristics of this compound and its precise influence on the properties of various material systems.

Environmental Research and Biogeochemical Interactions

Biodegradation and Environmental Fate of Alkylbenzenesulfonates

Linear alkylbenzene sulfonates are readily biodegradable under aerobic conditions, a characteristic that significantly mitigates their environmental persistence. industrialchemicals.gov.au In environments with sufficient oxygen, such as activated sludge wastewater treatment plants and well-aerated surface waters, LAS compounds are rapidly broken down by microorganisms. capes.gov.brresearchgate.net Conversely, under anaerobic conditions, the degradation of LAS is substantially slower or even nonexistent. capes.gov.brnih.gov This leads to their accumulation in anaerobic environments like sewage sludge and anoxic sediments. nih.govresearchgate.net

The biodegradation of LAS is a complex process carried out by microbial consortia, where different species work in concert to break down the surfactant molecule. nih.gov The process typically involves three key steps: terminal oxidation of the alkyl chain, desulfonation, and cleavage of the aromatic ring. nih.gov

A variety of bacteria have been identified as capable of degrading LAS, including species from the genera Pseudomonas and Alcaligenes. nih.govscirp.org For instance, an Alcaligenes species isolated from sewage was found to utilize benzenesulfonate (B1194179) and its shorter alkyl-chain homologues as its sole source of carbon and energy. nih.gov The degradation pathway often begins with the oxidation of the alkyl chain. In the case of shorter chain alkylbenzenesulfonates, this can lead to the formation of catechols, which are then subject to ring cleavage by dioxygenase enzymes. nih.gov

The complete mineralization of LAS involves a two-step process. First, all LAS congeners are broken down into approximately 50 different sulfophenylcarboxylates (SPCs). nih.gov One such intermediate, 3-(4-sulfophenyl)butyrate (3-C(4)-SPC), is then mineralized by bacteria like Comamonas testosteroni KF-1. nih.gov This process involves a Baeyer-Villiger monooxygenase (BVMO) that converts 4-sulfoacetophenone (a metabolite of 3-C(4)-SPC) to 4-sulfophenyl acetate (B1210297). nih.gov This is followed by the action of an esterase that hydrolyzes 4-sulfophenyl acetate into 4-sulfophenol and acetate. nih.gov

The enzymes involved in these pathways are diverse and often inducible. For example, catechol 2,3-dioxygenase is involved in the ring cleavage of alkylcatechols derived from shorter alkylbenzenesulfonates. nih.gov In the later stages of degradation of longer-chain LAS, a specific Baeyer-Villiger monooxygenase and a carboxylester hydrolase have been identified as key enzymes. nih.gov

The following table provides a summary of key microorganisms and enzymes involved in the degradation of alkylbenzenesulfonates.

Table 1: Microorganisms and Enzymes in Alkylbenzenesulfonate Degradation
Organism/Enzyme Role in Degradation Reference
Alcaligenes sp. Utilizes short-chain alkylbenzenesulfonates as a carbon source. nih.gov
Pseudomonas sp. Capable of initiating the primary degradation of LAS. scielo.sa.cr nih.govscirp.orgscielo.sa.cr
Comamonas testosteroni KF-1 Mineralizes sulfophenylcarboxylate (SPC) intermediates. nih.gov
Catechol 2,3-dioxygenase Catalyzes the ring cleavage of alkylcatechols. nih.gov
Baeyer-Villiger monooxygenase (BVMO) Converts 4-sulfoacetophenone to 4-sulfophenyl acetate. nih.gov

| SPAc esterase | Hydrolyzes 4-sulfophenyl acetate to 4-sulfophenol and acetate. | nih.gov |

The persistence and transformation of alkylbenzenesulfonates in the environment are governed by a combination of physical, chemical, and biological factors.

Key Factors Influencing LAS Persistence:

Oxygen Availability: This is the most critical factor. Aerobic environments promote rapid biodegradation, with removal efficiencies in activated sludge treatment plants reaching up to 99.9%. researchgate.netresearchgate.net In contrast, anaerobic conditions significantly inhibit degradation, leading to accumulation. capes.gov.brnih.gov

Sorption: LAS readily adsorbs to solids, including sewage sludge and sediments. scielo.sa.cr This partitioning behavior can influence its bioavailability for microbial degradation. The sludge partitioning constant (Kp) for C12 LAS has been measured at 3210 L/kg. industrialchemicals.gov.au

Alkyl Chain Length: The length of the alkyl chain affects the toxicity and degradation rate of LAS. industrialchemicals.gov.au Longer chain LAS, such as 4-hexadecylbenzenesulfonic acid, tend to be more persistent and show a greater tendency to partition to sludge and sediments. researchgate.net

Temperature: Temperature can influence the rate of microbial activity and, consequently, the rate of biodegradation.

Presence of Other Organic Matter: High concentrations of other organic pollutants can impact the microbial communities and their ability to degrade LAS.

In soil environments, LAS introduced through the application of sewage sludge can be found in elevated concentrations initially. nih.gov However, under aerobic conditions, it has a relatively short half-life of approximately 1 to 3 weeks, which generally prevents long-term accumulation. nih.gov The transformation of other sulfonic acids, such as those derived from herbicides, has also been studied, revealing their potential for transport through the soil profile. nih.gov

Interactions with Natural and Anthropogenic Environmental Matrices

The amphiphilic nature of this compound, possessing both a hydrophilic sulfonate head and a hydrophobic alkyl tail, dictates its interaction with various environmental matrices.

The surfactant properties of alkylbenzenesulfonates are leveraged in various industrial applications, including enhanced oil recovery. These compounds can reduce the interfacial tension (IFT) between oil and water, a key mechanism for improving oil mobility and reducing viscosity. tandfonline.comtandfonline.com

The effectiveness of a surfactant in reducing crude oil viscosity is related to its ability to form stable oil-in-water emulsions. tandfonline.comnih.gov The surfactant molecules adsorb at the oil-water interface, creating a film that lowers the IFT and facilitates the dispersion of oil droplets in the water phase. nih.gov The efficiency of this process is influenced by factors such as surfactant concentration, the presence of co-surfactants, and the chemical composition of the crude oil itself. tandfonline.comnih.gov For instance, the presence of natural surfactants in crude oil, such as carboxylic acids, can interact with added synthetic surfactants. researchgate.net

Studies have shown that combining anionic surfactants like alkylbenzenesulfonates with nonionic surfactants can lead to synergistic effects, further reducing IFT and improving viscosity reduction. tandfonline.com The nonionic surfactant molecules can insert themselves between the anionic surfactant molecules at the interface, reducing electrostatic repulsion and allowing for a denser packing of surfactant molecules. tandfonline.com The solubilization of oil components into the micelle core of the surfactant can also disrupt the micelle structure and contribute to viscosity reduction. rsc.org

The following table summarizes the mechanisms of crude oil viscosity reduction by surfactants.

Table 2: Mechanisms of Crude Oil Viscosity Reduction
Mechanism Description Reference
Interfacial Tension (IFT) Reduction Surfactants adsorb at the oil-water interface, lowering the energy barrier between the two phases. tandfonline.comtandfonline.com
Emulsification Formation of stable oil-in-water emulsions, where oil droplets are dispersed in a continuous water phase. tandfonline.comnih.gov
Synergistic Interactions Combining different types of surfactants can enhance their performance in reducing IFT and viscosity. tandfonline.com

| Micellar Solubilization | Incorporation of oil components into surfactant micelles can alter the fluid's rheological properties. | rsc.org |

The biogeochemical cycling of sulfur is a complex process involving transformations between various oxidation states. wikipedia.orgmdpi.com Sulfonic acids represent an intermediate oxidation state for sulfur in organic compounds. cornell.edu In soil and sediment environments, the cycling of sulfur is intertwined with that of other key elements like carbon and nitrogen. cornell.edu The degradation of organic matter by microorganisms, including the breakdown of sulfonated compounds, plays a crucial role in these cycles. frontiersin.org

Assessing the environmental impact of sulfonic acids like this compound involves a combination of monitoring, modeling, and toxicological studies. researchgate.net Environmental risk assessments for LAS consider their predicted environmental concentrations (PEC) and predicted no-effect concentrations (PNEC). researchgate.net Due to their rapid aerobic biodegradation, the risk posed by LAS to the aquatic environment is generally considered low when wastewater is properly treated. researchgate.netheraproject.com

However, the use of alkylbenzene sulfonates in applications such as oilfields can have localized impacts on the biodiversity of the mining area. scitepress.org Studies have shown that these surfactants can affect the abundance and diversity of soil bacteria and fungi. scitepress.org Therefore, environmental impact assessments must consider the specific use and disposal scenarios to accurately evaluate potential risks. scitepress.org Methodologies for assessing environmental impact also include studying the potential for these compounds to enhance the transport of other chemicals in the environment. who.int

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-hexadecylbenzenesulfonic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of hexadecylbenzene using concentrated sulfuric acid or chlorosulfonic acid. Critical parameters include reaction temperature (optimized at 80–100°C) and stoichiometric control to minimize byproducts like sulfones. Post-synthesis purification via recrystallization or column chromatography (using silica gel with a polar eluent) is essential to achieve ≥95% purity . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are recommended for purity validation .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include critical micelle concentration (CMC), solubility in polar/non-polar solvents, and thermal stability. CMC can be determined using surface tension measurements or conductivity assays. Solubility profiles should be tested in water, ethanol, and hexane. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing decomposition temperatures and phase transitions .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer : Its amphiphilic structure makes it suitable as a surfactant in nanoparticle synthesis (e.g., stabilizing metal oxides) and as a dopant in conductive polymers like polyaniline. Researchers should monitor micelle formation dynamics via Dynamic Light Scattering (DLS) and assess electrochemical performance using Cyclic Voltammetry (CV) .

Advanced Research Questions

Q. How can contradictions in stability data for this compound under varying experimental conditions be reconciled?

  • Methodological Answer : Discrepancies in thermal stability (e.g., decomposition temperatures reported as 200–250°C) may arise from impurities or measurement techniques. Researchers should replicate experiments using controlled TGA protocols with inert atmospheres (N₂/Ar) and cross-validate with Fourier-Transform Infrared Spectroscopy (FTIR) to track functional group degradation .

Q. What strategies resolve conflicting results in catalytic efficiency studies involving this compound?

  • Methodological Answer : Contradictions in catalytic performance (e.g., acid-catalyzed esterification yields) often stem from solvent polarity or substrate interactions. Systematic Design of Experiments (DoE) with variables like solvent (water vs. toluene), temperature, and molar ratios can isolate optimal conditions. Kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) may clarify mechanistic pathways .

Q. How can computational tools enhance the design of derivatives with improved bioactivity or selectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reactive sites. Quantitative Structure-Property Relationship (QSPR) models correlate structural features (e.g., alkyl chain length, sulfonic group orientation) with biological activity (e.g., antimicrobial efficacy). Neural network-based profiling can prioritize derivatives for synthesis .

Q. What experimental protocols mitigate hazards when handling this compound?

  • Methodological Answer : The compound is incompatible with strong oxidizers and bases. Use inert glove boxes for reactions involving reactive agents. Stability under humidity can be managed by storing desiccated samples at 2–8°C. Toxicity screening (e.g., Ames test for mutagenicity) is advised for biological applications .

Data Analysis and Reporting

Q. How should researchers address variability in surfactant performance metrics across studies?

  • Methodological Answer : Standardize measurement protocols (e.g., CMC determination via consistent temperature/pH) and report uncertainties (e.g., ±5% for surface tension). Meta-analyses of published data, using tools like principal component analysis (PCA), can identify outliers and systemic biases .

Q. What statistical methods are appropriate for analyzing structure-activity relationships in sulfonic acid derivatives?

  • Methodological Answer : Multivariate regression analysis links structural descriptors (e.g., logP, polar surface area) to activity. Machine learning algorithms (e.g., random forests) handle non-linear relationships. Cross-validation (k-fold) ensures model robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.